molecular formula C9H11BrClNO B8031134 4-Bromo-3-chloro-2-(2-methylpropoxy)pyridine

4-Bromo-3-chloro-2-(2-methylpropoxy)pyridine

Cat. No.: B8031134
M. Wt: 264.54 g/mol
InChI Key: IXRYCQQMONAEHY-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2-(2-methylpropoxy)pyridine is a heterocyclic organic compound with the molecular formula C9H11BrClNO. This compound is characterized by the presence of a bromine atom at the 4-position, a chlorine atom at the 3-position, and a 2-methylpropoxy group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-2-(2-methylpropoxy)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-bromopyridine with 2-methylpropyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-2-(2-methylpropoxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions may produce pyridine N-oxides .

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-2-(2-methylpropoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-chloro-2-(2-methylpropoxy)pyridine is unique due to the presence of the 2-methylpropoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can impact its applications in various fields .

Properties

IUPAC Name

4-bromo-3-chloro-2-(2-methylpropoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClNO/c1-6(2)5-13-9-8(11)7(10)3-4-12-9/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRYCQQMONAEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC=CC(=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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